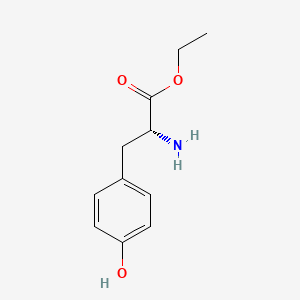

ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate

Description

This compound features a chiral center at the C2 position (R-configuration), a 4-hydroxyphenyl group, and an ethyl ester moiety. It is structurally related to tyrosine but modified for enhanced lipophilicity, making it valuable in pharmaceutical synthesis and prodrug design . The hydrochloride salt form (CAS 45357981) has a molecular weight of 245.7 g/mol and 98% purity, as reported by Thermo Scientific™ .

Properties

CAS No. |

23234-44-8 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m1/s1 |

InChI Key |

SBBWEQLNKVHYCX-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Racemization Considerations

Thionyl chloride’s acidic conditions may induce partial racemization. However, maintaining temperatures below 5°C during SOCl₂ addition and limiting reflux time to ≤3 hours reduces this risk. The product’s enantiomeric excess (ee) exceeds 99% when starting from optically pure D-tyrosine.

Enzymatic Resolution of Racemic Ethyl Tyrosinate

For cases where D-tyrosine is unavailable, enzymatic resolution of racemic ethyl tyrosinate offers an alternative. This method leverages lipases or proteases to selectively hydrolyze the L-enantiomer, enriching the (2R) form.

Protocol Overview

Industrial Scalability

Enzymatic methods are favored for large-scale production due to minimal waste and compatibility with continuous flow systems. For example, polyethylene glycol (PEG 600) enhances solubility, achieving 85% yield in 15-hour incubations.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric routes circumvent the need for pre-resolved tyrosine by incorporating chiral catalysts or auxiliaries during esterification. A notable example uses Evans oxazolidinones to induce (2R) configuration.

Mitsunobu Etherification

Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate stereospecific etherification of protected tyrosine derivatives. For example:

Industrial Production and Purification

Commercial synthesis prioritizes cost-effectiveness and scalability. Aromsyn’s protocol exemplifies this:

Large-Scale Esterification

Chromatographic Purification

Reverse-phase HPLC (C18 column) resolves residual L-enantiomer or byproducts:

- Mobile phase : 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.

- Retention time : 8.2 minutes for (2R)-enantiomer.

Comparative Analysis of Methods

| Method | Starting Material | Yield | ee | Scalability | Cost |

|---|---|---|---|---|---|

| Direct Esterification | D-Tyrosine | 94.7% | >99% | High | Low |

| Enzymatic Resolution | Racemic Tyrosine | 70–86% | 97–99% | Moderate | Moderate |

| Asymmetric Synthesis | L/D-Tyrosine | 40–45% | 97–99% | Low | High |

Challenges and Optimization Strategies

Racemization Mitigation

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a prodrug for tyrosine.

Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate involves its hydrolysis to release tyrosine, which then participates in various biochemical pathways. Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Stereoisomeric Analogs

The enantiomeric counterpart, ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate (L-tyrosine ethyl ester, CAS 949-67-7), shares identical molecular formula (C₁₁H₁₅NO₃) and weight (209.25 g/mol) but differs in stereochemistry. The D-form (target compound) is less common in biological systems, whereas the L-form is a natural amino acid derivative. The partition coefficient (logP) of the L-enantiomer is 0.72, suggesting moderate lipophilicity . Biological activities, such as enzyme binding or metabolic pathways, likely diverge due to stereospecific interactions .

Table 1: Stereoisomeric Comparison

Substituent Variations on the Phenyl Ring

Fluorinated Derivatives

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 276861-04-2, C₁₁H₁₅ClFNO₂) introduces a fluorine atom at the para position of the phenyl ring. Fluorination enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism. This derivative has a molecular weight of 247.69 g/mol .

Methoxy and Ethoxy Derivatives

The methoxy derivative is a precursor to bioactive acrylamides and propenoates . Similarly, (R)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate modifies the amino group to an ethoxy moiety, drastically changing reactivity .

Table 2: Substituent-Based Analogs

Ester and Amide Modifications

Methyl Ester Derivatives

Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride (CAS 276861-04-2) replaces the ethyl ester with a methyl group, reducing steric bulk and altering solubility. Its molecular weight is 247.69 g/mol .

Acetamido Derivatives

Ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate (CAS 4875-51-8) substitutes the amino group with an acetamido moiety, increasing stability against proteolytic degradation. This derivative has a molecular weight of 243.27 g/mol and is used in peptide synthesis .

Table 3: Backbone-Modified Analogs

Biological Activity

Ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate, also known as ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a chiral center and a hydroxyl group on the aromatic ring, which may significantly influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₃. The presence of both an amino group and a hydroxyl group allows for various interactions with biological macromolecules, such as proteins and enzymes.

| Property | Value |

|---|---|

| Molecular Weight | 209.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Chirality | Chiral (2R configuration) |

This compound exhibits several biological activities attributed to its structural components:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, enhancing binding affinity and specificity. This property is crucial for the compound's role as a potential inhibitor or modulator in various biochemical pathways.

- Antioxidant Properties : The hydroxyl group on the phenolic ring contributes to antioxidant activity by scavenging free radicals, which may protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation.

Case Studies and Research Findings

- Inhibition of Dihydrofolate Reductase (DHFR) : Research indicates that derivatives of amino acid compounds can inhibit DHFR, a critical enzyme in nucleotide synthesis. This compound may share similar inhibitory properties, impacting cellular proliferation in cancer cells .

- Cytotoxicity Studies : In vitro studies have shown that compounds structurally related to this compound can increase glucose uptake in HepG2 cells without inducing cytotoxic effects. This suggests potential applications in metabolic disorders .

- Antitumor Activity : Analogous compounds have demonstrated promising antitumor activity by targeting specific pathways involved in cancer progression. This compound may possess similar properties, warranting further investigation into its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)propanoate | Lacks amino group | Limited biological activity |

| Methyl 3-(4-hydroxyphenyl)propanoate | Contains hydroxyl group | Antioxidant properties |

| Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate | Contains nitro group | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.